molecular formula C19H17F3N2O2S B2923758 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024017-57-9

5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2923758
CAS No.: 1024017-57-9
M. Wt: 394.41
InChI Key: ZPBDOHXZQCQTAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a trifluoromethyl group (-CF3), and a thiazoloquinoxalinone group. The trifluoromethyl group is a functional group that has the formula -CF3 . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to have a significant electronegativity . The thiazolo[5,4-d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized derivatives of complex heterocyclic compounds, including tetracyclic ring systems and quinoxalin derivatives, to explore their chemical properties and potential biological activities. For example, derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-one were synthesized in one step from related pyrazolin-5-ones and characterized using detailed NMR spectroscopic investigations (Eller, Datterl, & Holzer, 2007). Such studies are crucial for understanding the structural nuances of these complex molecules and setting the foundation for further research into their applications.

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activity against a variety of microorganisms, highlighting the potential of heterocyclic compounds in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Cytotoxic Activities

Isatin derivatives, including those similar in structural complexity to the compound , have been synthesized and subjected to in vitro cytotoxicity evaluation against various cancer cell lines, showing significant activities. This indicates the potential use of such compounds in cancer research (Reddy, Pallela, Kim, Won, & Shim, 2013).

Design and Evaluation as Enzyme Inhibitors

Novel quinoxalin-2-carboxamides have been designed as serotonin type-3 (5-HT3) receptor antagonists, synthesized, and evaluated for their biological activities. This research demonstrates the utility of quinoxaline derivatives in designing enzyme inhibitors that could serve as therapeutic agents (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Antiplasmodial Activity

1-Azabenzanthrone derivatives, similar in structural complexity to the compound , have been synthesized and tested for antiparasitic activity against Plasmodium falciparum, showing promising results. This highlights the potential of heterocyclic compounds in the development of new antimalarial drugs (Castro-Castillo, Suárez-Rozas, Pabón, Pérez, Cassels, & Blair, 2013).

Future Directions

The compound could potentially be explored for various applications depending on its properties. For example, compounds with a trifluoromethyl group have found use in pharmaceuticals and other areas . The thiazolo[5,4-d]thiazole moiety has shown potential in the field of organic photovoltaics .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-26-14-4-2-3-12(7-14)9-23-16-8-13(19(20,21)22)5-6-15(16)24-11-27-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBDOHXZQCQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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